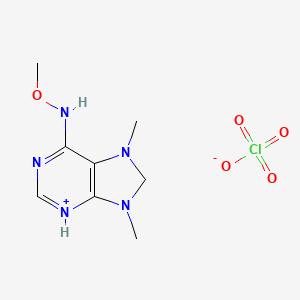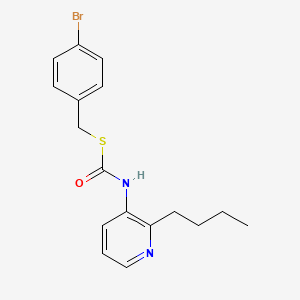
Carbonimidothioic acid, 3-pyridinyl-, S-((4-bromophenyl)methyl) O-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonimidothioic acid, 3-pyridinyl-, S-((4-bromophenyl)methyl) O-butyl ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a bromophenyl group, and a butyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-bromophenyl)methyl) O-butyl ester typically involves the reaction of 3-pyridinylcarbonimidothioic acid with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Carbonimidothioic acid, 3-pyridinyl-, S-((4-bromophenyl)methyl) O-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Carbonimidothioic acid, 3-pyridinyl-, S-((4-bromophenyl)methyl) O-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-bromophenyl)methyl) O-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-butyl ester
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-methylphenyl)methyl) O-butyl ester
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-fluorophenyl)methyl) O-butyl ester
Uniqueness
Carbonimidothioic acid, 3-pyridinyl-, S-((4-bromophenyl)methyl) O-butyl ester is unique due to the presence of the bromine atom in the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in various halogen bonding interactions, enhancing the compound’s reactivity and specificity in biological systems .
Propiedades
Número CAS |
51308-79-3 |
|---|---|
Fórmula molecular |
C17H19BrN2OS |
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
S-[(4-bromophenyl)methyl] N-(2-butylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C17H19BrN2OS/c1-2-3-5-15-16(6-4-11-19-15)20-17(21)22-12-13-7-9-14(18)10-8-13/h4,6-11H,2-3,5,12H2,1H3,(H,20,21) |
Clave InChI |
UMEADEMSHXYHTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


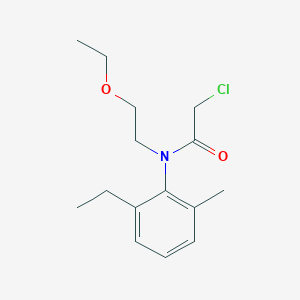
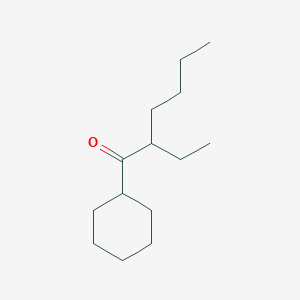
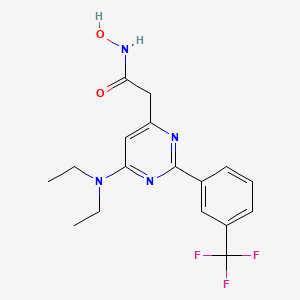

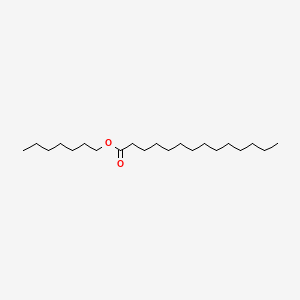
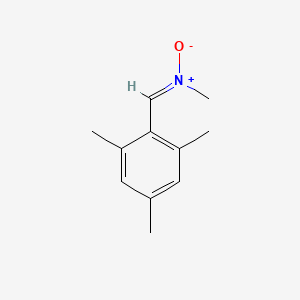
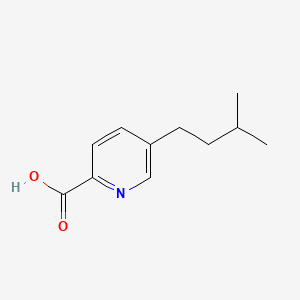
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)


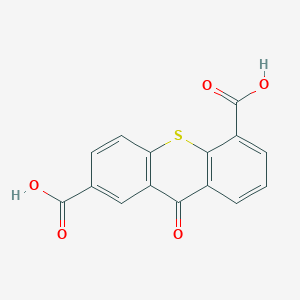
![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)

